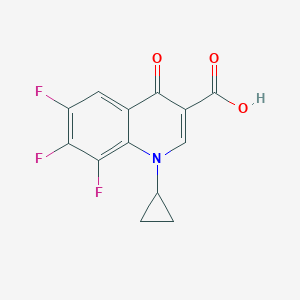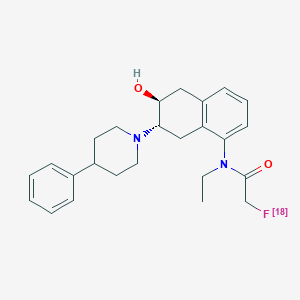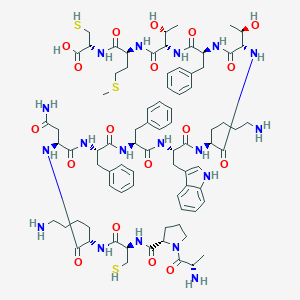
Somatostatin, pro(2)-met(13)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Somatostatin, pro(2)-met(13)-, is a peptide hormone that plays a crucial role in the regulation of various physiological functions. It is a cyclic peptide composed of 14 amino acids and is produced by the delta cells of the pancreas, hypothalamus, and gastrointestinal tract. Somatostatin is involved in the regulation of growth hormone secretion, insulin secretion, and gastrointestinal motility. In addition, it has been shown to have an inhibitory effect on the release of various hormones and neurotransmitters.
作用機序
Somatostatin, pro(2)-met(13)-, exerts its effects through binding to specific receptors on target cells. There are five known somatostatin receptor subtypes (SSTR1-5), which are expressed in various tissues throughout the body. Upon binding to its receptor, somatostatin, pro(2)-met(13)-, activates a signaling pathway that leads to the inhibition of hormone and neurotransmitter release.
生化学的および生理学的効果
Somatostatin, pro(2)-met(13)-, has a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the release of growth hormone, insulin, glucagon, and various gastrointestinal hormones. In addition, somatostatin has been shown to have an inhibitory effect on the release of neurotransmitters such as dopamine and serotonin. Somatostatin, pro(2)-met(13)-, has also been shown to have an inhibitory effect on cell proliferation and angiogenesis.
実験室実験の利点と制限
One of the advantages of using somatostatin, pro(2)-met(13)-, in lab experiments is its ability to inhibit the release of various hormones and neurotransmitters. This makes it a useful tool for studying the regulation of these molecules. However, one limitation of using somatostatin, pro(2)-met(13)-, is that it may have off-target effects due to the expression of its receptors in various tissues throughout the body.
将来の方向性
There are several future directions for research on somatostatin, pro(2)-met(13)-. One area of research is the development of somatostatin receptor agonists and antagonists for the treatment of various diseases. Another area of research is the identification of new functions for somatostatin, pro(2)-met(13)-, and its receptors. Finally, the development of new methods for the synthesis and purification of somatostatin, pro(2)-met(13)-, may lead to more efficient and cost-effective production of this peptide for research purposes.
Conclusion
In conclusion, somatostatin, pro(2)-met(13)-, is a peptide hormone that plays a crucial role in the regulation of various physiological functions. It is involved in the regulation of growth hormone secretion, insulin secretion, and gastrointestinal motility. In addition, it has been shown to have an inhibitory effect on the release of various hormones and neurotransmitters. The synthesis of somatostatin, pro(2)-met(13)-, involves solid-phase peptide synthesis, and it has been extensively studied for its role in the regulation of various physiological functions. Future research on somatostatin, pro(2)-met(13)-, may lead to the development of new treatments for various diseases and the identification of new functions for this peptide and its receptors.
合成法
The synthesis of somatostatin, pro(2)-met(13)-, involves solid-phase peptide synthesis. This method involves the assembly of the peptide chain on a solid support, which is then cleaved from the support and purified. The synthesis of somatostatin, pro(2)-met(13)-, typically involves the use of automated peptide synthesizers, which allow for the rapid and efficient synthesis of the peptide.
科学的研究の応用
Somatostatin, pro(2)-met(13)-, has been extensively studied for its role in the regulation of various physiological functions. It has been shown to have an inhibitory effect on the release of growth hormone, insulin, glucagon, and various gastrointestinal hormones. In addition, somatostatin has been shown to have an inhibitory effect on the release of neurotransmitters such as dopamine and serotonin.
特性
CAS番号 |
145038-23-9 |
|---|---|
製品名 |
Somatostatin, pro(2)-met(13)- |
分子式 |
C81H114N18O18S3 |
分子量 |
1724.1 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C81H114N18O18S3/c1-45(84)80(115)99-35-20-31-64(99)77(112)95-62(43-118)76(111)88-54(29-16-18-33-82)68(103)93-61(41-65(85)102)74(109)91-57(37-48-21-8-5-9-22-48)71(106)90-58(38-49-23-10-6-11-24-49)72(107)92-60(40-51-42-86-53-28-15-14-27-52(51)53)73(108)87-55(30-17-19-34-83)70(105)97-67(47(3)101)79(114)94-59(39-50-25-12-7-13-26-50)75(110)98-66(46(2)100)78(113)89-56(32-36-120-4)69(104)96-63(44-119)81(116)117/h5-15,21-28,42,45-47,54-64,66-67,86,100-101,118-119H,16-20,29-41,43-44,82-84H2,1-4H3,(H2,85,102)(H,87,108)(H,88,111)(H,89,113)(H,90,106)(H,91,109)(H,92,107)(H,93,103)(H,94,114)(H,95,112)(H,96,104)(H,97,105)(H,98,110)(H,116,117)/t45-,46+,47+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,66-,67-/m0/s1 |
InChIキー |
UGHCIZOZFGPXEZ-MUYMQMCLSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)N)O |
SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C6CCCN6C(=O)C(C)N)O |
正規SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C6CCCN6C(=O)C(C)N)O |
その他のCAS番号 |
145038-23-9 |
配列 |
APCKNFFWKTFTMC |
同義語 |
2-Pro-13-Met-somatostatin somatostatin, Pro(2)-Met(13)- somatostatin, prolyl(2)-methionyl(13)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)
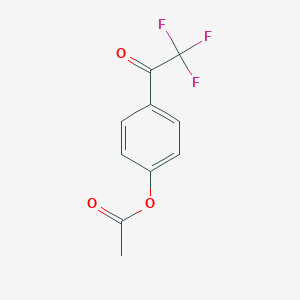

![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)
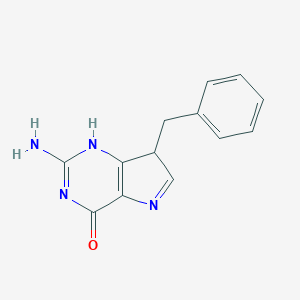
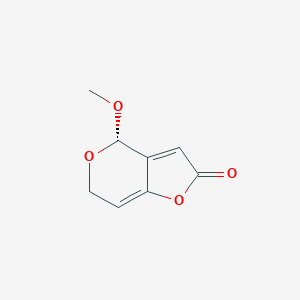
![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)
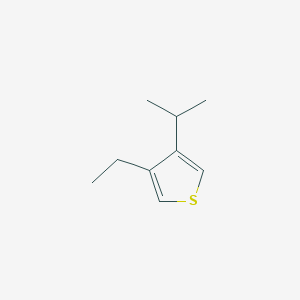
![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)
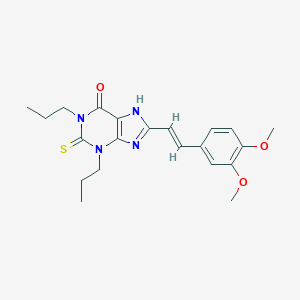
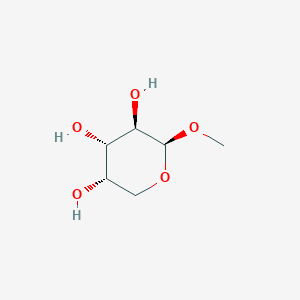
![[(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117580.png)
